molecular formula C10H16ClNO B3078387 Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride CAS No. 1050509-68-6

Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride

Cat. No.: B3078387
CAS No.: 1050509-68-6
M. Wt: 201.69 g/mol
InChI Key: CGTYPXZMIJZFIO-UHFFFAOYSA-N
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Description

Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl. It is a derivative of phenoxyethylamine, where the phenyl ring is substituted with a methyl group at the 3-position. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride typically involves the reaction of 3-methylphenol with ethylene oxide to form 2-(3-methylphenoxy)ethanol. This intermediate is then reacted with methylamine to produce Methyl[2-(3-methylphenoxy)ethyl]amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce primary or secondary amines.

Scientific Research Applications

Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving neurotransmitter analogs and receptor binding assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxyethylamine structure allows it to mimic certain neurotransmitters, enabling it to bind to and activate or inhibit specific receptors. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyethylamine: The parent compound without the methyl substitution.

    2-(3-Methylphenoxy)ethanol: An intermediate in the synthesis of Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride.

    N-Methylphenoxyethylamine: A similar compound with a different substitution pattern.

Uniqueness

This compound is unique due to the specific placement of the methyl group on the phenyl ring, which can influence its binding affinity and selectivity for certain receptors. This structural feature can make it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

N-methyl-2-(3-methylphenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-9-4-3-5-10(8-9)12-7-6-11-2;/h3-5,8,11H,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTYPXZMIJZFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050509-68-6
Record name Ethanamine, N-methyl-2-(3-methylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050509-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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